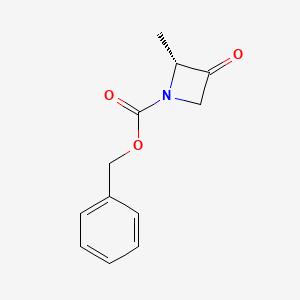

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a compound that can be related to the broader class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on azetidine derivatives and their reactivity.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, the ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates, which are structurally related to the compound of interest, have been examined using various nucleophiles. The stereospecificity of these reactions was found to be substrate and condition-dependent, with configuration inversion observed in certain cases .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can impart significant reactivity to the molecule. In the case of 2-benzyl-3,4-iminobutanoic acid, a related compound, molecular modeling studies have shown that the aziridine ring can interact with the active site of enzymes such as carboxypeptidase A, suggesting a possible mode of action for enzyme inhibition .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions, including nucleophilic ring-opening and 1,3-dipolar cycloadditions. The reactivity can be influenced by the substituents on the azetidine ring, as seen in the ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates . Additionally, molecular iodine has been used to induce 1,3-dipolar cycloaddition reactions, leading to the construction of complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives like benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate are influenced by their molecular structure. The strain in the four-membered ring and the presence of various functional groups can affect properties such as solubility, boiling point, and reactivity. While the specific properties of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate are not detailed in the provided papers, related compounds exhibit competitive inhibitory activity against enzymes and can be transformed into other valuable chemical entities .

Applications De Recherche Scientifique

Synthesis Approaches

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate and its derivatives have been synthesized through various methods. For instance, the synthesis of certain pyrimidine derivatives, including ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, was achieved by reacting ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine (Dorigo et al., 1996). Moreover, the prodrug AZD0837, a close chemical relative, was examined for its biotransformation and hepatobiliary transport in pigs, offering insights into the metabolic pathways and potential interactions of similar compounds (Matsson et al., 2011).

Chemical Studies and Applications

Chemical derivatives of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate have been explored for various applications. Notably, a natural quinoline alkaloid was synthesized and evaluated for its neuroprotective properties, providing insights into the potential therapeutic applications of these compounds in neurodegenerative diseases like Parkinson's disease (Lee et al., 2022). Additionally, compounds like 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones, which are structurally related, have shown promise as novel AMPA receptor antagonists, indicating their potential in treating conditions related to the central nervous system (Chimirri et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQEYLUECOUMU-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)